molecular formula C17H16N4O2S B2614959 3-(1-(thiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034530-93-1

3-(1-(thiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2614959
CAS No.: 2034530-93-1
M. Wt: 340.4
InChI Key: KBQOWTWTOKOXEF-UHFFFAOYSA-N
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Description

3-(1-(Thiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative characterized by a thiophene-2-carbonyl-substituted piperidine moiety at the 3-position of the pyrido[2,3-d]pyrimidin-4(3H)-one core. This structural framework is associated with diverse biological activities, including kinase inhibition, antimicrobial action, and anti-inflammatory effects, as observed in structurally related compounds . The thiophene ring and piperidine group enhance lipophilicity and bioavailability, facilitating interactions with enzymatic targets such as microsomal prostaglandin E2 synthase-1 (mPGES-1) and kinases .

Properties

IUPAC Name

3-[1-(thiophene-2-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-16-13-3-1-7-18-15(13)19-11-21(16)12-5-8-20(9-6-12)17(23)14-4-2-10-24-14/h1-4,7,10-12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQOWTWTOKOXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(thiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:

Industrial Production Methods

the use of microwave irradiation and optimized solvents and catalysts can significantly enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1-(thiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one exhibit significant antimicrobial properties. A study evaluated several synthesized derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial effects. The compounds were also tested for antifungal activity against Candida albicans and Aspergillus niger, showing efficacy in inhibiting fungal growth .

Anticancer Properties

The compound has been identified as a potential anticancer agent due to its ability to inhibit specific protein interactions involved in DNA repair mechanisms. For instance, it has shown inhibitory activity against the interaction between REV7 and other DNA repair proteins, which is crucial for cancer cell proliferation. This suggests its potential role in cancer therapeutics, particularly in targeting tumor cells that rely on these pathways for survival .

Case Studies

  • Antimicrobial Evaluation : A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and screened for antimicrobial activity. The study found that certain compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as novel antimicrobial agents .
  • Anticancer Research : In another investigation, the compound was tested in vitro against various cancer cell lines. The results indicated significant cytotoxicity correlated with the concentration of the compound used, suggesting a dose-dependent effect on cancer cell viability. Further studies are needed to elucidate the precise mechanisms involved in its anticancer activity .

Mechanism of Action

The mechanism of action of 3-(1-(thiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is likely due to its ability to inhibit key enzymes or disrupt cellular processes in microorganisms . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Observations :

  • Thiophene-containing derivatives (e.g., the target compound) are prioritized for kinase and mPGES-1 inhibition due to π-π stacking and hydrophobic interactions with enzymatic pockets .
  • Hydrazine-functionalized derivatives (e.g., 2-hydrazinyl-5-phenyl-7-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one) demonstrate broad-spectrum antimicrobial activity, with MIC values as low as 2 µg/mL against Staphylococcus aureus .
  • Tetrahydro-pyrido[2,3-d]pyrimidines exhibit enhanced antiplatelet activity compared to their non-reduced counterparts, likely due to improved conformational flexibility .

Key Insights :

  • Ultrasound-assisted synthesis () reduces reaction time and improves yields (e.g., dihydropyrido[2,3-d]pyrimidines in 80–97% yield) via enhanced mass transfer .
  • Palladium-catalyzed cross-coupling () is critical for introducing complex substituents (e.g., pyrazoles, piperazines) at the 8-position .

Pharmacological Potency

Table 3: Comparative Pharmacological Data

Compound Target/Assay Activity (IC50/EC50) Reference
5,7-Di-p-tolylthiadiazole derivative MCF-7 breast cancer cells IC50 = 8.2 µM
1,2,3,4-Tetrahydro-pyrido[2,3-d]pyrimidine ADP-induced platelet aggregation 78% inhibition at 100 µM
2-(4-Fluorobenzylidene)hydrazinyl derivative DPPH radical scavenging EC50 = 14.5 µM

Notable Trends:

  • Antitumor activity correlates with electron-withdrawing substituents (e.g., fluorine, trifluoromethyl) at the 2- and 7-positions .
  • Antiplatelet effects are maximized in tetrahydro derivatives, suggesting reduction of the pyrimidine ring enhances target binding .

Biological Activity

The compound 3-(1-(thiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a novel pyrido[2,3-d]pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4O1SC_{15}H_{16}N_{4}O_{1}S with a molecular weight of approximately 284.38 g/mol. The structure features a pyrido[2,3-d]pyrimidine core with a thiophene-2-carbonyl piperidine substituent, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The following steps are generally involved:

  • Formation of Thiophene Derivative : Thiophene-2-carboxylic acid is converted to thiophene-2-carbonyl chloride using thionyl chloride.
  • Piperidine Reaction : The thiophene carbonyl chloride is reacted with piperidine to form the corresponding piperidine derivative.
  • Pyrido[2,3-d]pyrimidine Formation : The piperidine derivative is then combined with appropriate pyrimidine precursors under basic conditions to yield the final compound.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity. In vitro assays have shown that these compounds can inhibit various cancer cell lines, including:

  • NCI-H1975
  • A549
  • NCI-H460

The mechanism of action primarily involves the inhibition of specific kinases associated with tumor growth. For instance, compounds related to this class have shown IC50 values in the low nanomolar range against epidermal growth factor receptor (EGFR) mutations such as L858R/T790M .

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on several kinases involved in cancer progression. A notable finding indicates that it exhibits selective inhibition against EGFR tyrosine kinase, which is critical in many oncogenic pathways. The structure-activity relationship (SAR) studies suggest that modifications in the side chains significantly enhance the inhibitory potency against these kinases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrido[2,3-d]pyrimidines:

  • Study on EGFR Inhibition : A study reported that a related compound showed an IC50 value of 13 nM against EGFR L858R/T790M with more than 76-fold selectivity for wild-type EGFR .
    CompoundIC50 (nM)Selectivity
    B11376-fold
    Control--
  • Cytotoxicity Assays : In cytotoxicity assays using the MTT method, compounds derived from this class exhibited superior activity compared to standard chemotherapeutics like olmutinib and AZD9291 .

Q & A

Advanced Research Question

  • In Vitro Models :
    • mPGES-1 Inhibition Assay : Measure PGE₂ production in lipopolysaccharide (LPS)-stimulated human monocytes .
    • Cytotoxicity Screening : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess viability in HEK-293 cells .
  • In Vivo Models :
    • Rodent Carrageenan-Induced Paw Edema : Quantify edema reduction and PGE₂ levels in plasma .
    • Collagen-Induced Arthritis (CIA) Model : Evaluate joint inflammation and cytokine profiles .

How can computational methods predict the drug-likeness and bioavailability of this compound?

Advanced Research Question

  • Physicochemical Properties : Use software like SwissADME to calculate logP (optimal range: 2–3), topological polar surface area (TPSA <140 Ų), and compliance with Lipinski’s Rule of Five .
  • Molecular Docking : Simulate binding to mPGES-1 (PDB ID: 4AL0) to identify key interactions (e.g., hydrogen bonding with Arg126) .
  • Pharmacokinetic Prediction : Tools like pkCSM estimate oral bioavailability (>30%) and blood-brain barrier permeability (low, due to high TPSA) .

What strategies resolve contradictions in SAR data between pyrido[2,3-d]pyrimidin-4(3H)-one derivatives?

Advanced Research Question

  • Meta-Analysis : Compare datasets from multiple studies to identify consensus trends. For example, 2-aryl substitutions consistently enhance mPGES-1 inhibition, while bulky groups at the 3-position reduce solubility .
  • Free-Wilson Analysis : Deconstruct activity contributions of individual substituents to isolate conflicting effects .
  • Experimental Validation : Synthesize and test "outlier" compounds to confirm or refute anomalous data .

How can reaction scalability challenges be addressed during large-scale synthesis?

Advanced Research Question

  • Solvent Optimization : Replace high-boiling solvents (e.g., ethoxyethanol) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify purification .
  • Flow Chemistry : Implement continuous flow reactors for intramolecular cyclization steps to enhance reproducibility .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and adjust parameters in real-time .

What methodologies ensure accurate quantification of synthetic impurities?

Basic Research Question

  • HPLC Analysis : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to detect impurities at 0.1% levels .
  • LC-MS/MS : Identify byproducts via characteristic fragmentation patterns (e.g., m/z 280.11 for dichloro-fluoro derivatives) .

How does the compound’s mechanism of action differ from COX-2 inhibitors?

Advanced Research Question
Unlike COX-2 inhibitors (e.g., celecoxib), which block prostaglandin synthesis upstream, this compound targets mPGES-1, the terminal enzyme in the PGE₂ pathway. This selectivity avoids cardiovascular side effects associated with COX-2 inhibition . Key evidence:

  • In Vivo Specificity : Reduces PGE₂ by >80% in murine models without affecting thromboxane A₂ .
  • Toxicity Profile : No gastrointestinal toxicity observed at therapeutic doses .

What are the critical parameters for designing stability studies under physiological conditions?

Advanced Research Question

  • pH-Dependent Degradation : Assess compound stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) over 24 hours .
  • Thermal Stability : Store samples at 2–8°C under inert atmosphere to prevent oxidation of the thiophene moiety .
  • Light Sensitivity : Conduct ICH-compliant photostability testing (e.g., 1.2 million lux hours) .

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